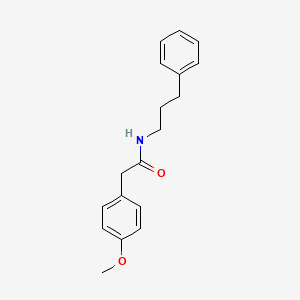
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide, also known as Fentanyl, is a synthetic opioid drug that is used for pain management. It is a potent analgesic that is 50-100 times more potent than morphine. Fentanyl is a Schedule II controlled substance in the United States due to its high potential for abuse and addiction.
作用机制
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide works by binding to opioid receptors in the brain and spinal cord. This binding reduces the perception of pain and produces a sense of euphoria. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a potent mu-opioid receptor agonist, which means it has a high affinity for the mu-opioid receptor subtype. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide also has activity at the delta and kappa opioid receptors.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide produces a range of biochemical and physiological effects. It reduces the perception of pain and produces a sense of euphoria. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide also causes respiratory depression, which can be life-threatening in high doses. Other effects of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide include sedation, nausea, vomiting, constipation, and decreased heart rate.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a valuable tool for studying the role of opioid receptors in pain modulation. It has a high affinity for the mu-opioid receptor subtype, which makes it a useful tool for investigating the function of this receptor. However, 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is a potent opioid drug with a high potential for abuse and addiction. Its use in lab experiments must be carefully controlled to prevent misuse and abuse.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide. One area of research is the development of new opioid drugs that have reduced potential for abuse and addiction. Another area of research is the development of new drugs that target specific opioid receptor subtypes. Additionally, there is ongoing research on the use of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide in anesthesia and sedation, as well as its potential use in the treatment of depression and anxiety.
合成方法
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is synthesized from N-phenethyl-4-piperidone, which is converted to 4-anilino-N-phenethyl-4-piperidine (ANPP). ANPP is then reacted with aniline and acetic anhydride to form 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide. The synthesis method of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide is complex and requires specialized equipment and expertise.
科学研究应用
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has been extensively studied for its analgesic properties. It is used in clinical settings for pain management, particularly for patients with cancer-related pain or chronic pain. 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has also been studied for its potential use in anesthesia and sedation. Additionally, 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide has been used in research studies to investigate the role of opioid receptors in pain modulation.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17-11-9-16(10-12-17)14-18(20)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECPJNDMIULPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

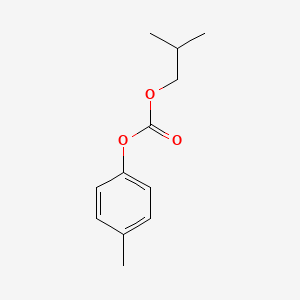
![2-[(4-methoxybenzoyl)amino]-N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B5103590.png)
![N-{[4-(4-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5103598.png)
![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)

![4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5103616.png)
![4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine](/img/structure/B5103630.png)
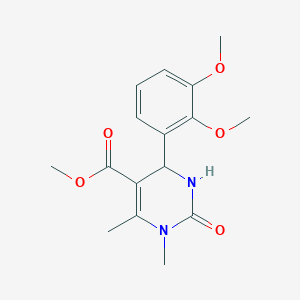
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)
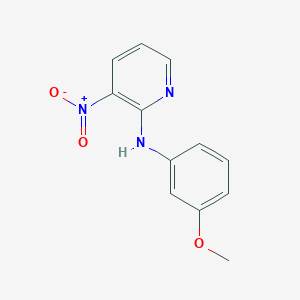
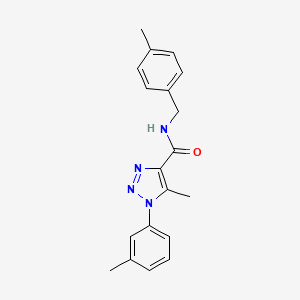
![1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5103655.png)
![N,N-diethyl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5103660.png)